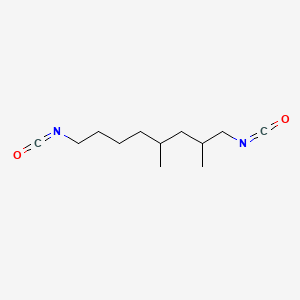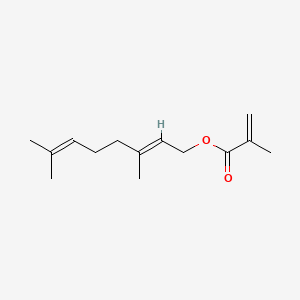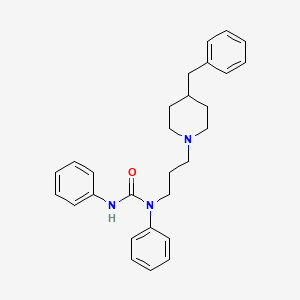
2-(5-(Hydroxy(oxido)amino)-2-methylphenyl)-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 405117 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405117 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The exact synthetic route can vary, but it often involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into NSC 405117.
Industrial Production Methods
In an industrial setting, the production of NSC 405117 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 405117 is known to undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The reactions involving NSC 405117 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require the presence of a catalyst and may be carried out under various temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of NSC 405117 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 405117, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
NSC 405117 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 405117 is used in studies involving cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: NSC 405117 is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 405117 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
NSC 405117 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 405118: This compound has a similar structure but differs in its reactivity and applications.
NSC 405119: Another related compound with distinct chemical properties and uses.
The uniqueness of NSC 405117 lies in its specific reactivity and the range of applications it can be used for, making it a valuable tool in both research and industrial settings.
Propiedades
Número CAS |
7496-22-2 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(Z)-2-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O2/c1-12-7-8-15(18(19)20)10-16(12)14(11-17)9-13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
Clave InChI |
URDPXEAIVKEHHW-NTEUORMPSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C(=C/C2=CC=CC=C2)/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


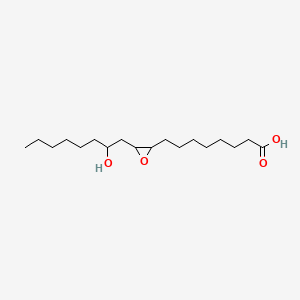
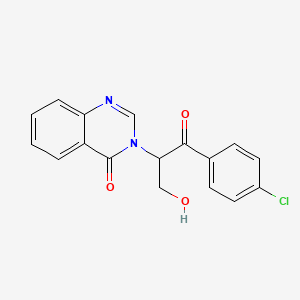
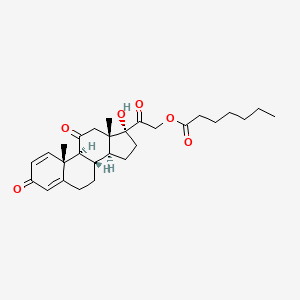
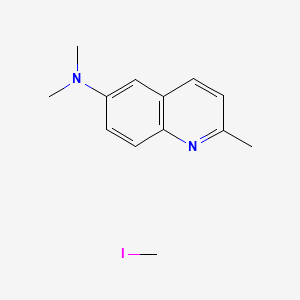
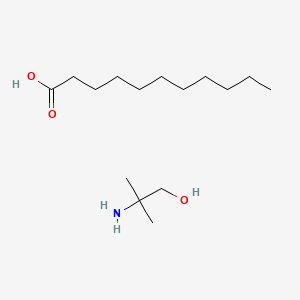
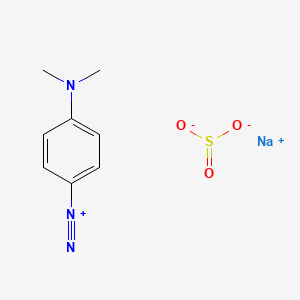
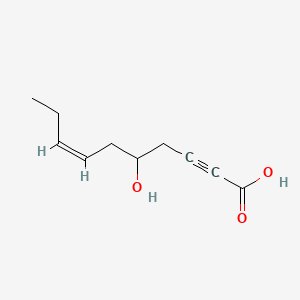

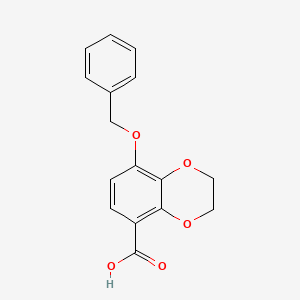
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

